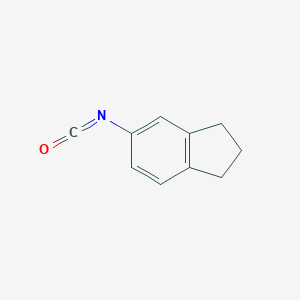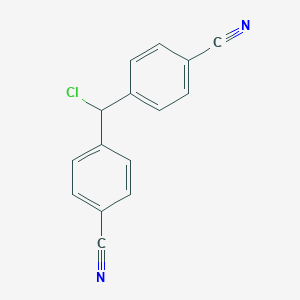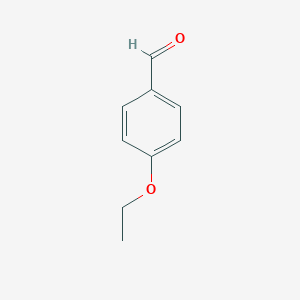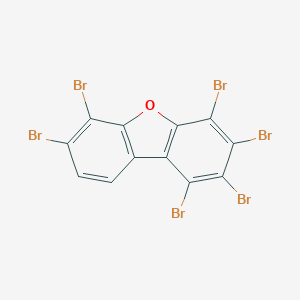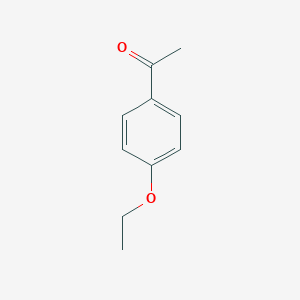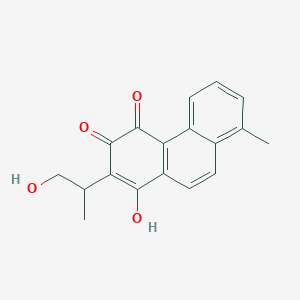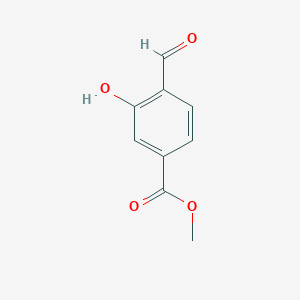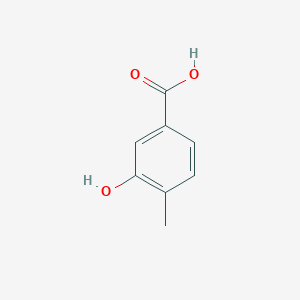
Tralopyril
Descripción general
Descripción
Tralopyril is a synthetic, small-molecule inhibitor of the enzyme pyrilamine dehydrogenase (PDH). PDH is a key enzyme in the metabolism of many different compounds, including drugs, hormones, and neurotransmitters. This compound has been used in laboratory experiments to study the effects of PDH inhibition on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Impact on Zebrafish : Tralopyril disrupts carbohydrate and lipid metabolism in zebrafish larvae by impairing mitochondrial function (Chen et al., 2021). It also inhibits the locomotor activity of zebrafish larvae by affecting tail muscle tissue, the nervous system, and energy metabolism (Chen et al., 2021). Moreover, this compound can induce developmental toxicity in zebrafish embryos by disrupting the thyroid system and metabolism (Chen et al., 2020).
Human Health Effects : A study showed that this compound causes a significant reduction in cell viability in human retinal cells at low concentrations (Vilas-Boas et al., 2022).
Insecticidal Activity : this compound acts as a pro-insecticide, being the active metabolite of chlorfenapyr. It disrupts adenosine triphosphate synthesis, causing death in insects (Chung et al., 2022). Certain conjugates of this compound have been found to exhibit good insecticidal activity, suggesting their potential as phloem mobile pro-insecticide candidates (Li et al., 2021).
Environmental Impact : this compound has been shown to significantly affect the larval development of sea urchin species, indicating its potential environmental toxicity (Lavtižar & Okamura, 2019). It is also considered hazardous to ecosystems, with detrimental effects observed on algae, crustaceans, and fish (Oliveira et al., 2017).
Analytical Methods : Innovative methods have been developed for determining this compound residues in various crops, aiding in long-term dietary risk assessment (Li et al., 2022). Additionally, a method for the direct determination of this compound in water samples has been established, enhancing environmental monitoring capabilities (Oliveira et al., 2016).
Safety and Hazards
Direcciones Futuras
While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike this compound . This suggests that nature-inspired compounds could be a promising direction for future research .
Mecanismo De Acción
Target of Action
Tralopyril is the active substance of the pro-insecticide chlorfenapyr . It primarily targets the mitochondria of cells . The mitochondria play a crucial role in energy production within cells, making them a significant target for this compound.
Mode of Action
This compound acts as a mitochondrial electron transport uncoupler (METU) . Its mode of action involves disrupting the proton gradient across the mitochondrial membranes, which impairs the production of ATP . ATP is the primary energy currency of the cell, and its disruption leads to an energy metabolism disorder that can ultimately cause cell death .
Biochemical Pathways
It is known that the compound requires p450 activation to produce this compound and other bioactive metabolites . This activation process is likely to involve various biochemical pathways associated with the metabolism of xenobiotics.
Pharmacokinetics
Given its use as an antifouling agent, it is likely that the compound exhibits properties that allow it to persist in the environment and bioaccumulate in organisms .
Result of Action
The primary result of this compound’s action is the disruption of energy metabolism within cells, leading to cell death . This makes it an effective biocide, capable of controlling a variety of pests.
Action Environment
This compound is used worldwide in antifouling coatings applied to boat hulls or static structures submerged underwater . The efficacy and stability of this compound can be influenced by various environmental factors, including water temperature, salinity, and pH. The persistence, bioaccumulation, and biomagnification of this compound can lead to long-term effects on marine ecosystems and their inhabitants .
Análisis Bioquímico
Biochemical Properties
Studies have shown that Tralopyril can have significant effects on marine organisms, such as the Pacific Oyster (Crassostrea gigas) .
Cellular Effects
This compound has been shown to affect the energy metabolism and biomineralization of marine organisms like the Pacific Oyster . These effects can have significant impacts on the organism’s cellular function and the marine carbon cycle .
Molecular Mechanism
It is known that this compound can induce stress responses in marine organisms, potentially affecting their molecular and biochemical levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s toxicity has been observed to have potential recoverability at molecular and biochemical levels . This suggests that the effects of this compound may change over time.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. The LC50 of this compound to adult Crassostrea gigas was found to be 911 μg/L , indicating its potential toxicity at high doses.
Metabolic Pathways
Given its effects on energy metabolism in marine organisms , it is likely that this compound interacts with key enzymes or cofactors in these pathways.
Transport and Distribution
Given its known effects on marine organisms , it is likely that this compound interacts with specific transporters or binding proteins.
Subcellular Localization
Given its known effects on marine organisms , it is likely that this compound is directed to specific compartments or organelles within the cell.
Propiedades
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFIRYXKTXAHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041503 | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122454-29-9 | |
| Record name | Tralopyril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tralopyril [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRALOPYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
